ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C15H11F3N2O5 and its molecular weight is 356.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Diastereoselective Synthesis : Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is involved in diastereoselective 1,3-dipolar cycloaddition reactions, demonstrating its utility in the synthesis of complex pyrrolo[3,2-d]isoxazole structures, as evidenced by Moroz et al. This is significant for the field of organic chemistry, particularly in the synthesis of stereospecific compounds (Moroz et al., 2018).
Enzymatic Activity Modulation : Research by Abd and Awas shows that derivatives of this compound, such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, significantly enhance the reactivity of cellobiase, highlighting the compound's potential in biocatalysis and enzymatic activity modulation (Abd & Awas, 2008).
Heterocyclization Applications
Spiro Heterocyclization : Sal’nikova et al. demonstrated the synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates via a one-pot reaction involving this compound. This process is crucial for the development of spiro heterocycles, which are important in medicinal chemistry (Sal’nikova et al., 2017).
Bioactive Pyrrolino[3′,4′-d]isoxazole Derivatives : Gulbostanc's work on synthesizing novel pyrrolino[3′,4′-d]isoxazole derivatives with carboxyl or ester groups shows the compound's relevance in generating bioactive molecules. These derivatives have shown significant antitumor activity, illustrating the compound's potential in therapeutic applications (Gulbostanc, 2008).
Three-Component Reactions
Three-Component Spiro Heterocyclization : The research by Sal’nikova et al. into three-component spiro heterocyclization involving this compound highlights its versatility in synthesizing complex spiro heterocycles. This methodology offers a novel approach to constructing diverse and potentially bioactive spirocyclic frameworks (Sal’nikova et al., 2018).
Regioselective Dipolar Cycloaddition : Schmidt et al. detailed the regioselective 1,3-dipolar cycloaddition process to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate, showcasing another facet of the compound's application in precise synthetic strategies, essential for the development of isoxazole-based pharmacophores (Schmidt et al., 2012).
Properties
IUPAC Name |
ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5/c1-2-24-14(23)10-9-11(25-19-10)13(22)20(12(9)21)8-5-3-4-7(6-8)15(16,17)18/h3-6,9,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGQDIIYCKQCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.